![molecular formula C19H15ClN4OS2 B4191437 6-amino-4-{4-[(4-chlorophenylthio)methyl](2-thienyl)}-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4191437.png)
6-amino-4-{4-[(4-chlorophenylthio)methyl](2-thienyl)}-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-{4-[(4-chlorophenylthio)methyl](2-thienyl)}-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thienyl group, and a pyrano[2,3-c]pyrazole ring system
Preparation Methods
The synthesis of 6-amino-4-{4-[(4-chlorophenylthio)methyl](2-thienyl)}-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyrano[2,3-c]pyrazole ring system, which is then further functionalized to introduce the chlorophenyl and thienyl groups.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Cyclization: The amino and cyano groups can participate in cyclization reactions to form additional heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways. For example, the amino and cyano groups can act as electrophilic and nucleophilic sites, respectively, facilitating binding to target proteins .
Comparison with Similar Compounds
Similar compounds to 6-amino-4-{4-[(4-chlorophenylthio)methyl](2-thienyl)}-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile include:
- 6-amino-4-(4-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share similar core structures but differ in the substitution patterns on the phenyl and thienyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-amino-4-[4-[(4-chlorophenyl)sulfanylmethyl]thiophen-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-10-16-17(14(7-21)18(22)25-19(16)24-23-10)15-6-11(9-27-15)8-26-13-4-2-12(20)3-5-13/h2-6,9,17H,8,22H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBGWMREIYCKDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CS3)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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